(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol
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Overview
Description
(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes an amino group and a methanol group attached to a hexahydro-s-indacen backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method includes the reduction of (8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one) using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compounds are subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions
(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one).
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one): A closely related compound with a ketone group instead of a methanol group.
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-hydroxy-4-methyl-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: Another derivative with potential therapeutic applications.
Uniqueness
(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Biological Activity
(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H17NO
- Molecular Weight : 219.29 g/mol
- CAS Number : 2676864-14-3
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can prevent oxidative stress-related damage in cells.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antibacterial activity against several pathogens, contributing to its potential use in treating infections.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
Activity | Description |
---|---|
Antioxidant | Scavenges free radicals; reduces oxidative stress. |
Antibacterial | Inhibits growth of bacteria such as E. coli and Staphylococcus aureus. |
Anti-inflammatory | Modulates inflammatory pathways; reduces cytokine production. |
Neuroprotective | Exhibits protective effects on neuronal cells under stress conditions. |
Study 1: Antioxidant and Antibacterial Activities
A study evaluated the antioxidant and antibacterial properties of this compound using various assays. The results indicated that the compound significantly reduced the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 mg/mL and demonstrated notable antioxidant activity through DPPH radical scavenging assays .
Study 2: Neuroprotective Effects
In vitro studies on neuronal cell lines showed that this compound could protect against oxidative stress-induced apoptosis. The compound reduced the expression of pro-apoptotic markers and increased the levels of neuroprotective factors .
Properties
IUPAC Name |
(8-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-13-11-3-1-2-8(11)6-9-4-5-10(7-15)12(9)13/h6,10,15H,1-5,7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHKCOWYRHIVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(CC3)CO)C(=C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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